molecular formula C19H17FN2O2 B2713078 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 1105242-97-4

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2713078
CAS No.: 1105242-97-4
M. Wt: 324.355
InChI Key: HIJDNZFJDXWRPY-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₉H₁₇FN₂O₂) features a 1,2-oxazole core substituted with a 2-fluorophenyl group at position 5 and an acetamide side chain linked to a 2-phenylethyl moiety. The 2-fluorophenyl group contributes to steric and electronic modulation, while the oxazole ring enhances metabolic stability compared to non-aromatic analogs . The phenylethyl group may influence lipophilicity and receptor binding, though its exact pharmacological role remains uncharacterized in the provided evidence.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-17-9-5-4-8-16(17)18-12-15(22-24-18)13-19(23)21-11-10-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJDNZFJDXWRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the fluorophenyl and phenethylacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride can yield the isoxazole ring, which can then be further reacted with phenethylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Heterocyclic Core Variations

a) Triazole-Based Analog

Compound: 2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (C₁₉H₁₇FN₄O₂S)

  • Key Differences :
    • Replaces oxazole with a 1,2,4-triazole ring.
    • Fluorophenyl group at meta (3-) position instead of ortho (2-).
    • Sulfanyl (-S-) linker instead of oxazole’s oxygen.
  • Implications :
    • Triazole rings often improve metabolic stability due to reduced oxidative susceptibility .
    • The meta-fluorophenyl substitution may alter receptor binding compared to the target compound’s ortho configuration.
b) Benzofuran-Oxazole Hybrid

Compound : N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (C₂₁H₁₆N₂O₄)

  • Key Differences :
    • Incorporates a benzofuran substituent instead of fluorophenyl.
    • Larger molecular weight (356.36 g/mol vs. 324.35 g/mol for the target).
  • Implications :
    • Benzofuran’s extended aromatic system may enhance π-π stacking in receptor interactions but reduce solubility.

Substituent Position and Functional Group Variations

a) Fluorophenyl Position
  • Target Compound : 2-fluorophenyl at ortho position.
  • Analog : 3-fluorophenyl at meta position .
  • Meta-substitution may favor interactions with flat receptor surfaces.
b) Side Chain Modifications
  • Ocfentanil : N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (C₂₂H₂₆FN₂O₂)
    • Differences :
  • Piperidine ring replaces oxazole.
  • Methoxy (-OCH₃) group instead of fluorophenyl.
    • Implications :
  • Piperidine and methoxy groups are hallmarks of opioid analgesics, suggesting divergent pharmacological targets compared to the oxazole-based target compound.

Research Findings and Implications

Heterocyclic Stability : Oxazole (target) vs. triazole () cores show trade-offs: oxazoles are less metabolically stable but more synthetically accessible, while triazoles resist oxidation but require complex synthesis .

Fluorophenyl Position : Ortho-substitution in the target compound may confer unique steric interactions absent in meta-fluoro analogs, as seen in .

Pharmacological Divergence: Unlike ocfentanil (), the target compound lacks piperidine or methoxy groups, suggesting non-opioid mechanisms .

Biological Activity

The compound 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide belongs to the oxazole derivative family and is characterized by a unique structural composition that includes an oxazole ring, a fluorinated phenyl group, and an acetamide moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15FN2O3C_{14}H_{15}FN_{2}O_{3} with a molecular weight of approximately 278.28 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C14H15FN2O3 c1 19 7 6 16 14 18 9 10 8 13 20 17 10 11 4 2 3 5 12 11 15 h2 5 8H 6 7 9H2 1H3 H 16 18 \text{InChI }\text{InChI 1S C14H15FN2O3 c1 19 7 6 16 14 18 9 10 8 13 20 17 10 11 4 2 3 5 12 11 15 h2 5 8H 6 7 9H2 1H3 H 16 18 }

Biological Activity

Research indicates that compounds containing oxazole structures often exhibit significant biological activities. Specifically, This compound has shown promise in various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have suggested that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance:

  • Antitumor Activity : Preliminary studies have indicated that oxazole derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

In Vitro Studies

In vitro assays have demonstrated the following:

  • Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines at concentrations in the low micromolar range.
Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)6.5Cell cycle arrest at G1 phase

In Vivo Studies

Animal model studies are essential for understanding the efficacy and safety profile:

  • In a mouse model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study involving diabetic mice showed that treatment with the compound improved glucose tolerance and insulin sensitivity.
    • Findings : Enhanced insulin signaling pathways were observed.
  • Case Study 2 : Research on inflammation models indicated that the compound reduced markers of inflammation significantly.
    • Findings : Decreased levels of TNF-alpha and IL-6 were noted.

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